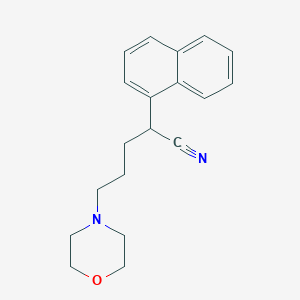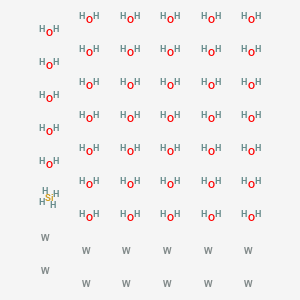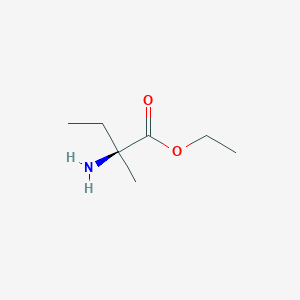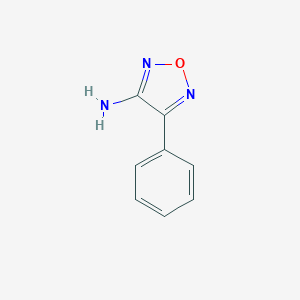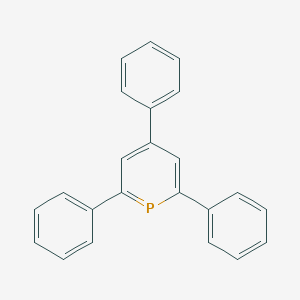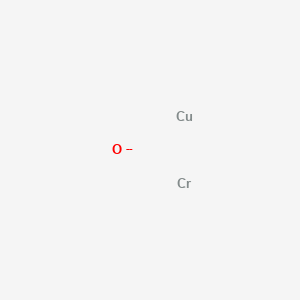
Chromium copper oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium copper oxide, also known as copper chromium oxide, is a compound that combines the properties of both chromium and copper oxides. It is known for its unique electrical, optical, and catalytic properties. This compound is often used in various industrial and scientific applications due to its stability and efficiency.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chromium copper oxide can be synthesized using several methods, including sol-gel processes, chemical vapor deposition, and hydrothermal synthesis. One common method involves the use of a sol-gel precursor solution combined with ultrasonic spray pyrolysis. This method allows for the deposition of thin films of this compound with controlled stoichiometry and doping levels .
Industrial Production Methods: In industrial settings, this compound is often produced through high-temperature solid-state reactions. This involves mixing chromium oxide and copper oxide powders, followed by heating the mixture at high temperatures (typically around 800-1000°C) in an inert or reducing atmosphere. This process ensures the formation of a homogeneous compound with desired properties .
Analyse Des Réactions Chimiques
Types of Reactions: Chromium copper oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of higher oxidation state compounds, while reduction can yield lower oxidation state products.
Applications De Recherche Scientifique
Chromium copper oxide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of chromium copper oxide involves its interaction with molecular targets and pathways. For example, in catalytic applications, the compound facilitates the transfer of electrons between reactants, enhancing the reaction rate. In biological applications, its antimicrobial properties are attributed to the generation of reactive oxygen species that damage microbial cell membranes .
Comparaison Avec Des Composés Similaires
Chromium copper oxide is unique compared to other similar compounds due to its combination of electrical conductivity, optical transparency, and catalytic efficiency. Similar compounds include:
Copper oxide (CuO): Known for its high electrical conductivity but lacks the optical transparency of this compound.
Chromium oxide (Cr2O3): Exhibits excellent thermal stability and corrosion resistance but does not possess the same level of electrical conductivity as this compound.
This compound stands out due to its balanced properties, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
11104-65-7 |
|---|---|
Formule moléculaire |
CrCuO |
Poids moléculaire |
131.54 g/mol |
Nom IUPAC |
chromium;copper;oxygen(2-) |
InChI |
InChI=1S/Cr.Cu.O |
Clé InChI |
HFORGINKVIYNFC-UHFFFAOYSA-N |
SMILES |
[O-2].[Cr].[Cu] |
SMILES canonique |
[O].[Cr].[Cu] |
| 11104-65-7 | |
Pictogrammes |
Oxidizer; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Phenylsulfanyl)methyl]aniline](/img/structure/B78463.png)
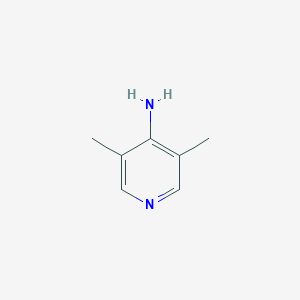
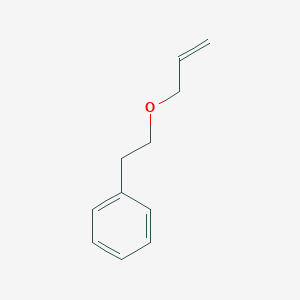
![[2-(carbamoylamino)-2-oxo-1-phenylethyl] acetate](/img/structure/B78469.png)
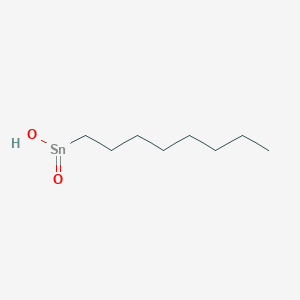
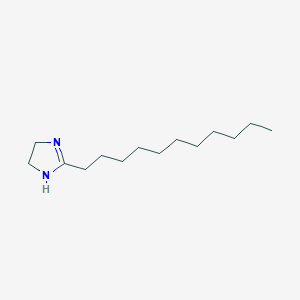
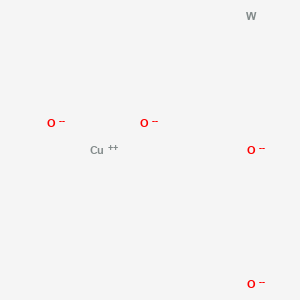
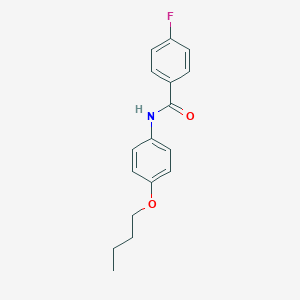
![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester](/img/structure/B78478.png)
